Cefcapene pivoxil hydrochloride is an orally administered, ester-type cephalosporin antibiotic. [] It acts as a prodrug, meaning it is inactive in its administered form and requires metabolic conversion within the body to release the active drug, cefcapene. [] This conversion enhances its absorption and bioavailability. Cefcapene pivoxil hydrochloride exhibits a broad spectrum of antibacterial activity, making it effective against a variety of bacterial infections. []
Cefcapene pivoxil hydrochloride is derived from 7-aminocephalosporanic acid, a common precursor in the synthesis of cephalosporin antibiotics. It is classified under the category of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure that is crucial for their antibacterial properties. This compound acts as a prodrug, converting into the active form, cefcapene, upon administration. Its chemical formula is with a molecular weight of approximately 622.11 g/mol .
The synthesis of cefcapene pivoxil hydrochloride involves several key steps, primarily focusing on the modification of 7-aminocephalosporanic acid. Various methods have been documented, including one patented process that emphasizes simplicity and high yield .
Conditions such as temperature control and reaction time are crucial for optimizing yields and purity .
The molecular structure of cefcapene pivoxil hydrochloride features a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The presence of a pivoxil side chain enhances its pharmacokinetic properties.
The specific rotation of cefcapene pivoxil hydrochloride is reported to be between +51.0° and +54.0° in methanol .
Cefcapene pivoxil hydrochloride undergoes various chemical reactions that are pivotal in its mechanism of action against bacteria. The primary reaction involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins.
The compound exhibits high stability under physiological conditions but may be susceptible to hydrolysis in alkaline environments .
Cefcapene pivoxil hydrochloride exerts its antibacterial effects primarily through the inhibition of cell wall synthesis in bacteria.
This mechanism provides cefcapene with a broad spectrum of activity against various pathogens, including resistant strains .
Cefcapene pivoxil hydrochloride exhibits several notable physical and chemical properties:
Cefcapene pivoxil hydrochloride has significant applications in clinical settings due to its broad-spectrum antibacterial properties.
Cefcapene pivoxil hydrochloride is a semi-synthetic cephalosporin antibiotic prodrug designed to overcome the limited oral bioavailability of its active parent compound, cefcapene. The chemical structure comprises a β-lactam ring fused to a dihydrothiazine ring, characteristic of third-generation cephalosporins, with a pivotal pivaloyloxymethyl ester group at the C-4 carboxyl position. The molecular formula is C₂₃H₃₀ClN₅O₈S₂, yielding a molecular weight of 604.10 g/mol [3] [9].
The esterification mechanism involves the conjugation of pivalic acid (2,2-dimethylpropionic acid) to cefcapene, forming a lipophilic prodrug. This structural modification enhances gastrointestinal absorption by:
The pharmacokinetics of cefcapene pivoxil hydrochloride have been characterized in healthy adult populations through single-dose and steady-state studies. Key parameters following oral administration are dose-dependent and exhibit linear pharmacokinetics within the 100–200 mg range [7]:
Table 1: Pharmacokinetic Parameters of Cefcapene After Single Oral Doses in Healthy Volunteers
Dose (mg) | Cₘₐₓ (mg/L) | AUCᵢₙf (h·mg/L) | Tₘₐₓ (h) | t₁/₂ (h) | Urinary Excretion (% dose) |
---|---|---|---|---|---|
100 | 1.04 ± 0.22 | 2.94 ± 0.46 | 1.5–2.0 | ~1.5 | 31.5–42.9% |
150 | 1.24 ± 0.46 | 3.97 ± 1.28 | 1.5–2.0 | ~1.5 | 31.5–42.9% |
200 | 1.56 ± 0.43 | 4.70 ± 1.19 | 1.5–2.0 | ~1.5 | 31.5–42.9% |
Cₘₐₓ: Maximum plasma concentration; AUCᵢₙf: Area under the concentration-time curve from zero to infinity; Tₘₐₓ: Time to Cₘₐₓ; t₁/₂: Elimination half-life. Data derived from Rhee et al. [7].
Bioequivalence studies comparing test and reference formulations (75 mg) demonstrated comparable systemic exposure:
The absorption profile of cefcapene pivoxil hydrochloride remains robust under specific gastrointestinal pathophysiological conditions. A pivotal clinical study evaluated its absorption in patients with infectious diseases accompanied by soft stool or diarrhea. Key findings included:
These results indicate that:
Cefcapene pivoxil hydrochloride undergoes minimal hepatic metabolism, with its biotransformation primarily governed by non-microsomal enzymes:
Primary Metabolic Pathway:
Table 2: Key Enzymes in Cefcapene Pivoxil Hydrochloride Metabolism
Enzyme System | Role | Interaction Outcome |
---|---|---|
Intestinal Carboxylesterases (e.g., hCE1, hCE2) | Prodrug activation | Hydrolysis to cefcapene + pivalate |
Plasma Esterases | Prodrug activation | Secondary hydrolysis site |
Carnitine Palmitoyltransferase (CPT I/II) | Pivalate conjugation | Formation of pivaloylcarnitine |
Cytochrome P450 (CYP) Isozymes | Not involved | No significant interactions |
Cefcapene itself is excreted unchanged in urine (∼40%), with no detectable CYP-mediated oxidation or glucuronidation. Consequently, risks of pharmacokinetic interactions via hepatic enzyme induction/inhibition are negligible [9] [10].
Cefcapene exhibits moderate plasma protein binding (∼40–50%), primarily to albumin, leaving a pharmacologically significant free fraction for tissue diffusion [9]. Tissue penetration studies reveal:
The drug’s low molecular weight (free cefcapene: 453.5 g/mol) and zwitterionic nature facilitate penetration into inflamed tissues. Stability against bacterial β-lactamases further enhances its efficacy at infection sites, particularly in upper/lower respiratory tract infections where tissue-to-plasma ratios approach 0.8–1.2 [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: